molecular formula C19H17N3O B1664771 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine CAS No. 831234-13-0

1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine

Cat. No. B1664771
M. Wt: 303.4 g/mol
InChI Key: OECUWHDVQIITIS-UHFFFAOYSA-N
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Description

“1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine” is a chemical compound with the molecular formula C19H17N3O and a molecular weight of 303.36 . It is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . . The compound should be stored at 0-8 °C .

Scientific Research Applications

Synthesis Methods

  • A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles was developed, based on the intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This process involves a protolytic opening of the furan ring, leading to the formation of a diketone fragment, which is then used for the formation of N-substituted pyrrole ring by the Paal–Knorr method (Stroganova et al., 2013).

Structural Characterization

  • The structure of various furan-substituted benzimidazoles, including 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole, was determined, showcasing aromatic interactions and π-π interactions, as well as N-H···OH2···Cl hydrogen bonding in hydrated salts. These studies provide a detailed understanding of the molecular structures and intermolecular interactions (Geiger et al., 2014).

Chemical Reactivity

  • The furan nucleus in some 2-furylbenzimidazoles, including those related to the compound , was studied for its reactivity under the influence of mineral acids. This research offers insights into the stability and potential transformations of the furan nucleus in such compounds (Simonov et al., 1970).

Chemosensor Applications

  • Research on derivatives of benzimidazoles, including those structurally similar to 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine, revealed their high chemosensor activity with respect to hydrogen cations. This indicates potential applications of such compounds as pH sensors or in detecting other chemical species (Tolpygin et al., 2012).

Molecular Structures and Biological Studies

  • The molecular structures of related benzimidazole compounds have been analyzed for their spectral, electrochemical, and biological properties, including their activity against various cell lines and bacteria. Such studies are crucial for understanding the biological relevance and potential therapeutic applications of these compounds (Ghani & Mansour, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-benzyl-N-(furan-2-ylmethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-2-7-15(8-3-1)14-22-18-11-5-4-10-17(18)21-19(22)20-13-16-9-6-12-23-16/h1-12H,13-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECUWHDVQIITIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine

CAS RN

831234-13-0
Record name 1-benzyl-N-[(furan-2-yl)methyl]-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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